An In-depth Technical Guide to D-Arabinose-d5: Chemical and Physical Properties for Researchers
An In-depth Technical Guide to D-Arabinose-d5: Chemical and Physical Properties for Researchers
This technical guide provides a comprehensive overview of the chemical and physical properties of D-Arabinose-d5, a deuterated form of the naturally occurring pentose sugar D-arabinose. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in metabolic research, enzymatic studies, and as internal standards for analytical applications.
Core Chemical and Physical Properties
D-Arabinose-d5 is a valuable tool in various scientific disciplines due to the incorporation of five deuterium atoms, which alters its mass without significantly changing its chemical reactivity. This allows for its use as a tracer in metabolic pathway analysis and as an internal standard in mass spectrometry-based quantification.
Quantitative Data Summary
The key chemical and physical properties of D-Arabinose-d5 and its non-deuterated counterpart, D-Arabinose, are summarized in the tables below for easy comparison.
Table 1: Chemical Properties of D-Arabinose-d5 and D-Arabinose
| Property | D-Arabinose-d5 | D-Arabinose |
| Molecular Formula | C₅H₅D₅O₅ | C₅H₁₀O₅[1][2][3][4] |
| Molecular Weight | 155.16 g/mol | 150.13 g/mol [1][2][4][5] |
| CAS Number | Not explicitly found | 10323-20-3[1][2][3][4] |
| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal-1,2,3,4,5-d5 | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal[1] |
| Synonyms | D-Arabinose-1,2,3,4,5-d5 | D-(-)-Arabinose, Pectinose[4] |
Table 2: Physical Properties of D-Arabinose-d5 and D-Arabinose
| Property | D-Arabinose-d5 | D-Arabinose |
| Appearance | White to off-white solid | Colorless crystals or white powder[4] |
| Melting Point | No data available | 164-165 °C[4] |
| Boiling Point | No data available | Decomposes |
| Solubility in Water | Soluble | 834 g/L at 25 °C[4] |
| Storage Temperature | -20°C | Room temperature |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of D-Arabinose-d5 in research. The following sections provide generalized methodologies for its synthesis, purification, and analysis based on established techniques for deuterated carbohydrates.
Synthesis of D-Arabinose-d5
A common method for introducing deuterium into carbohydrates is through catalytic H-D exchange in heavy water (D₂O). The following is a generalized protocol for the synthesis of D-Arabinose-d5.
Protocol: Ruthenium-on-Carbon Catalyzed H-D Exchange
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Preparation: In a high-pressure reaction vessel, dissolve 1 gram of D-Arabinose in 20 mL of 99.9% deuterium oxide (D₂O).
-
Catalyst Addition: Carefully add 100 mg of 5% Ruthenium on activated carbon (Ru/C) to the solution.
-
Reaction Setup: Seal the reaction vessel and purge with deuterium gas (D₂) several times to remove any air. Pressurize the vessel with D₂ gas to 50 psi.
-
Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring. Maintain these conditions for 48 hours.
-
Work-up: After cooling the vessel to room temperature, cautiously vent the D₂ gas. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.
-
Purification: The filtrate, containing D-Arabinose-d5, is then lyophilized to remove the D₂O. The resulting solid is further purified by recrystallization from a D₂O/ethanol-d6 solvent system.
Purification and Analysis
Purification of the synthesized D-Arabinose-d5 is essential to remove any unreacted starting material and byproducts. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. The identity and isotopic enrichment of the final product are typically confirmed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Purification by Preparative HPLC
-
Column: A preparative reversed-phase C18 column is used.
-
Mobile Phase: A gradient of acetonitrile in water (both HPLC grade).
-
Detection: Refractive Index (RI) detector.
-
Fraction Collection: Fractions corresponding to the D-Arabinose-d5 peak are collected.
-
Post-purification: The collected fractions are pooled and lyophilized to obtain the purified D-Arabinose-d5.
Protocol: Analysis by GC-MS
-
Derivatization: The hydroxyl groups of D-Arabinose-d5 are derivatized to increase volatility, for example, by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: A non-polar capillary column, such as a DB-5ms.
-
Oven Program: A temperature gradient is used to separate the derivatized sugar from other components. A typical program might start at 150°C and ramp up to 250°C.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded. The molecular ion and characteristic fragmentation patterns are analyzed to confirm the identity and isotopic enrichment of D-Arabinose-d5.[6]
Protocol: Analysis by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified D-Arabinose-d5 in D₂O.
-
¹H NMR: The ¹H NMR spectrum is acquired to confirm the absence of protons at the deuterated positions.
-
¹³C NMR: The ¹³C NMR spectrum is recorded to confirm the carbon skeleton of the molecule.[7]
Signaling Pathways and Metabolic Fate
D-Arabinose can be metabolized by various organisms, and D-Arabinose-d5 serves as an excellent tracer to elucidate these metabolic pathways. In many bacteria, D-arabinose is converted into D-ribulose and subsequently enters the pentose phosphate pathway.[8]
Metabolic Pathway of D-Arabinose in E. coli
In Escherichia coli, the catabolism of D-arabinose can proceed through the following pathway[9][10]:
Caption: Metabolic pathway of D-Arabinose in E. coli.
Experimental Workflow for a Metabolic Tracer Study
The following diagram illustrates a typical workflow for a metabolic tracer study using D-Arabinose-d5.
Caption: Workflow for a D-Arabinose-d5 metabolic tracer study.
This workflow begins with the incubation of a cell culture with D-Arabinose-d5. After a defined period, metabolism is quenched, and intracellular metabolites are extracted. The extracted metabolites are then derivatized to enhance their volatility for GC-MS analysis. The resulting mass spectrometry data is analyzed to identify and quantify the deuterated metabolites, allowing for the mapping of the metabolic fate of D-Arabinose-d5.
This technical guide provides a foundational understanding of the chemical and physical properties of D-Arabinose-d5 and offers practical insights into its synthesis, analysis, and application in metabolic research. The provided protocols and workflows serve as a starting point for researchers to design and execute their experiments effectively.
References
- 1. D-Arabinose | C5H10O5 | CID 66308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-Arabinose [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Arabinose - Wikipedia [en.wikipedia.org]
- 5. DL-Arabinose | C5H10O5 | CID 854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicronbio.com [omicronbio.com]
- 8. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of D-arabinose: origin of a D-ribulokinase activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
